(Z)-4-((tert-Butoxycarbonyl)amino)-2-chlorobut-2-enoic acid
Description
(Z)-4-((tert-Butoxycarbonyl)amino)-2-chlorobut-2-enoic acid is a chiral α,β-unsaturated carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C4 position and a chlorine substituent at the C2 position of the but-2-enoic acid backbone. The Z-configuration of the double bond between C2 and C3 confers distinct stereoelectronic properties, influencing its reactivity in cycloadditions, nucleophilic additions, and peptide coupling reactions. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing β-amino acid derivatives or constrained peptidomimetics .
Key structural attributes:
- Boc group: Enhances solubility in organic solvents and stabilizes the amino group against undesired side reactions.
- Chlorine substituent: Electron-withdrawing effect increases the electrophilicity of the α,β-unsaturated system.
- Carboxylic acid moiety: Facilitates salt formation or further derivatization (e.g., esterification).
Properties
Molecular Formula |
C9H14ClNO4 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
(Z)-2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |
InChI |
InChI=1S/C9H14ClNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h4H,5H2,1-3H3,(H,11,14)(H,12,13)/b6-4- |
InChI Key |
PJWBLXKXMWLKNC-XQRVVYSFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C(/C(=O)O)\Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C(C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
The structural and functional uniqueness of (Z)-4-((tert-Butoxycarbonyl)amino)-2-chlorobut-2-enoic acid is best contextualized against analogs within the α,β-unsaturated carboxylic acid family. Below is a detailed analysis of its closest comparators:
Structural Analogs from the Evidence
The compound (2Z)-4-[(1-methylethyl)amino]-4-oxobut-2-enoic acid (CAS 6314-45-0, C₇H₁₁NO₃, MW 157.167) serves as a critical reference point .
| Property | This compound | (2Z)-4-[(1-methylethyl)amino]-4-oxobut-2-enoic Acid |
|---|---|---|
| Substituents | Boc-amino, Cl at C2 | Isopropylamino, oxo group at C4 |
| Molecular Weight | ~265.7 (estimated) | 157.167 |
| XLogP3 | ~1.8 (predicted) | 0.3 |
| Hydrogen Bond Donors | 2 (COOH, NHBoc) | 2 (COOH, NH) |
| Topological Polar Surface Area | ~85 Ų | 72.6 Ų |
Key Differences :
- Steric and Electronic Effects: The Boc group in the target compound introduces significant steric bulk compared to the smaller isopropylamino group in the analog. This reduces nucleophilic attack susceptibility at the amino site.
- Reactivity: The chlorine atom at C2 enhances the electrophilicity of the α,β-unsaturated system, favoring Michael additions, whereas the oxo group in the analog may promote tautomerization or keto-enol equilibria.
- Solubility : The Boc group increases lipophilicity (higher XLogP3), making the target compound less water-soluble than the oxo-containing analog.
Functional Group Variations
- N-Ethylmaleamic Acid : Lacks the Boc protection and chlorine substituent, resulting in lower stability under acidic conditions and reduced electrophilicity.
- (Z)-4-(tert-Butylamino)-4-oxobut-2-enoic Acid: Replaces the Boc group with a tert-butylamino moiety, reducing steric protection but retaining moderate lipophilicity.
Biological Activity
(Z)-4-((tert-butoxycarbonyl)amino)-2-chlorobut-2-enoic acid, also known by its CAS number 2899-79-8, is a compound of significant interest in biochemical research due to its potential biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and biological implications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 218.25 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 2899-79-8 |
| Boiling Point | Not available |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the coupling of a Boc-protected amine with a suitable chlorinated precursor. The structure-activity relationship studies indicate that modifications to the chlorobutenoic acid core can significantly influence biological activity, particularly in enzyme inhibition.
For instance, related compounds like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate have been shown to inhibit kynurenine-3-hydroxylase, an enzyme implicated in neuroinflammatory processes . This suggests that this compound may exhibit similar inhibitory properties.
Inhibition Studies
Research indicates that compounds structurally related to this compound possess potent inhibitory effects on various enzymes. For example, compounds derived from the same scaffold have been identified as effective inhibitors of kynurenine pathway enzymes, which are critical in the metabolism of tryptophan and are linked to several neurodegenerative diseases .
Case Studies
- Neuroprotection : A study highlighted the neuroprotective potential of related compounds by demonstrating their ability to reduce the synthesis of quinolinic acid in macrophages, a neurotoxin implicated in neurodegenerative disorders .
- Anti-inflammatory Effects : Another investigation found that certain derivatives could modulate inflammatory responses by inhibiting specific pathways associated with cytokine production, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
